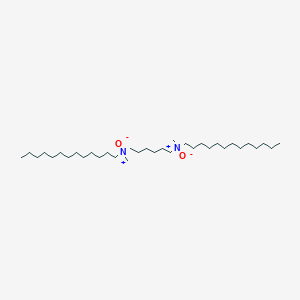
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two tridecyl chains attached to a hexane backbone with dimethylamine groups at both ends. The presence of the N-oxide functional group further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide typically involves multiple steps:
Formation of the Hexane Backbone: The initial step involves the preparation of the hexane-1,6-diamine backbone. This can be achieved through the hydrogenation of adiponitrile, resulting in hexane-1,6-diamine.
Attachment of Tridecyl Chains: The next step involves the alkylation of hexane-1,6-diamine with tridecyl bromide under basic conditions to form N1,N~6~-ditridecylhexane-1,6-diamine.
Dimethylation: The dimethylation of the amine groups is carried out using formaldehyde and formic acid, resulting in N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Oxidation: Finally, the oxidation of the dimethylamine groups to N-oxide is performed using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the N-oxide functional group.
Reduction: Reduction reactions can convert the N-oxide group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and N-oxide sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Further oxidized amine derivatives.
Reduction: N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Substitution: Various substituted amine derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the N-oxide group can participate in redox reactions, generating reactive oxygen species that further contribute to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: Lacks the tridecyl chains and N-oxide group.
N~1~,N~6~-Ditridecylhexane-1,6-diamine: Lacks the dimethylamine and N-oxide groups.
Hexane-1,6-diamine: Lacks the tridecyl chains, dimethylamine, and N-oxide groups.
Uniqueness
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is unique due to its combination of long hydrophobic tridecyl chains, dimethylamine groups, and the N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
71182-05-3 |
|---|---|
Formule moléculaire |
C34H72N2O2 |
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-di(tridecyl)hexane-1,6-diamine oxide |
InChI |
InChI=1S/C34H72N2O2/c1-5-7-9-11-13-15-17-19-21-23-27-31-35(3,37)33-29-25-26-30-34-36(4,38)32-28-24-22-20-18-16-14-12-10-8-6-2/h5-34H2,1-4H3 |
Clé InChI |
QTLZEUIHXFSFKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCC)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


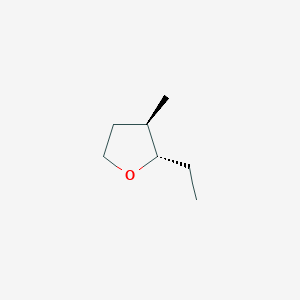
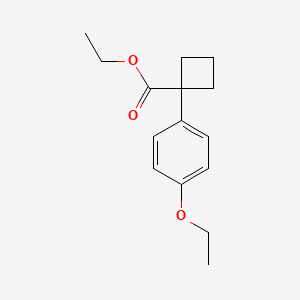
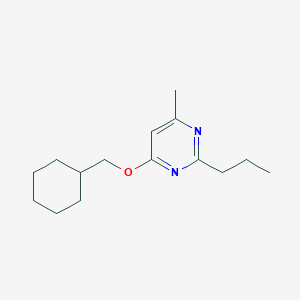

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
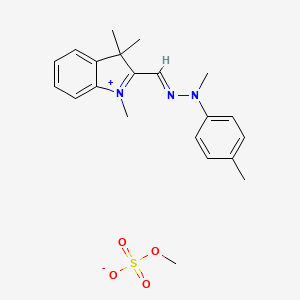
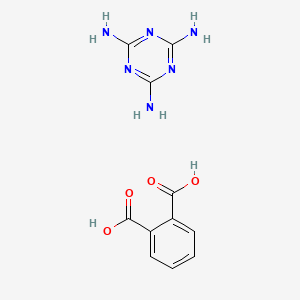
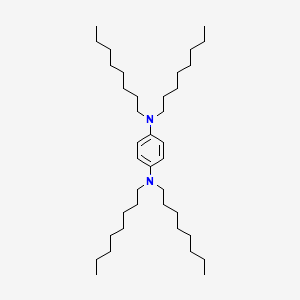
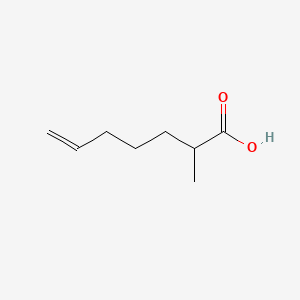

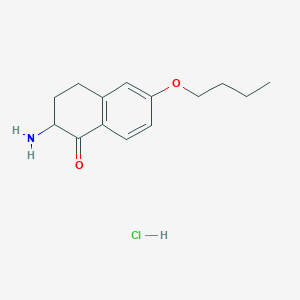

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)

